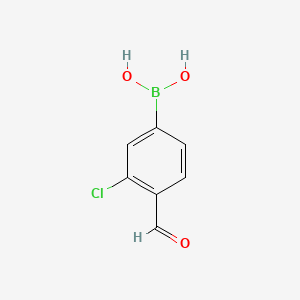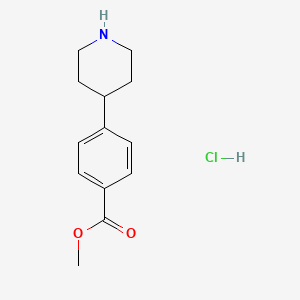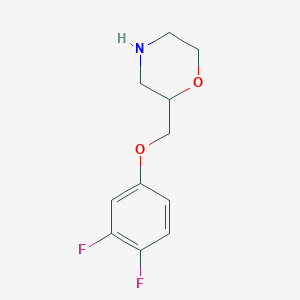
2-(3,4-Difluorophenoxymethyl)morpholine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-(3,4-Difluorophenoxymethyl)morpholine is a chemical compound that has been utilized in various scientific research applications. Although direct references to this exact compound are scarce, research involving related morpholine derivatives and difluorophenyl groups provides insights into the potential applications and significance of such compounds in scientific research. Below are summarized applications based on the findings from related research efforts.
Applications in Luminescent Materials and Data Security
Research into heteroleptic cationic Ir(III) complexes, which include difluorophenyl groups, highlights applications in developing materials with unique photophysical properties such as dual-emission, aggregation-induced emission, and mechanoluminescence. These materials have potential uses in data security protection and the design of smart luminescent materials, indicating a broader relevance of difluorophenyl derivatives in creating advanced functional materials for technological applications (Song et al., 2016).
Advancements in Drug Synthesis
The synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors involves complex organic synthesis routes where morpholine and its derivatives serve as crucial intermediates. This showcases the compound's significance in the synthesis of therapeutics, specifically highlighting the role of morpholine derivatives in developing drugs targeting cancer and other diseases (Aristegui et al., 2006).
Innovations in Fluorination Chemistry
The development of novel fluorination reagents, such as morpholinodifluorosulfinium salts, demonstrates the importance of morpholine derivatives in synthetic chemistry. These reagents offer enhanced thermal stability and ease of handling, enabling selective fluorination processes critical in pharmaceutical and agrochemical manufacturing (L’Heureux et al., 2010).
Applications in Organometallic Chemistry and Catalysis
The use of morpholine derivatives in forming complexes with palladium(II) and mercury(II) highlights their utility in organometallic chemistry. These complexes can be pivotal in catalytic processes, further underscoring the versatility of morpholine derivatives in facilitating various chemical transformations (Singh et al., 2000).
Eigenschaften
IUPAC Name |
2-[(3,4-difluorophenoxy)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c12-10-2-1-8(5-11(10)13)16-7-9-6-14-3-4-15-9/h1-2,5,9,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGZLYHSKGFEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenoxymethyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



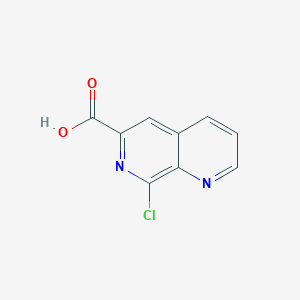

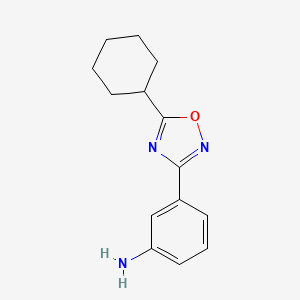
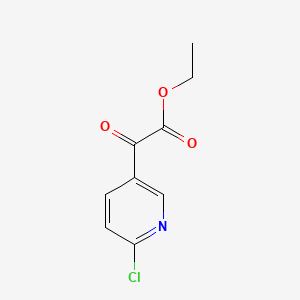
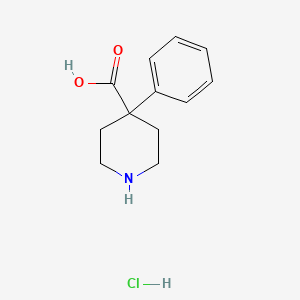
![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)
![Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate](/img/structure/B1416685.png)
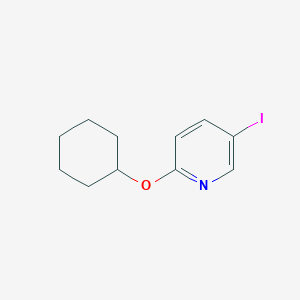
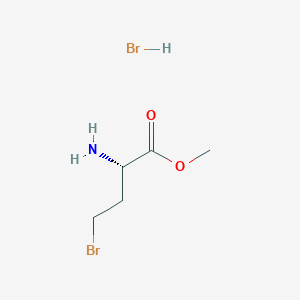
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)
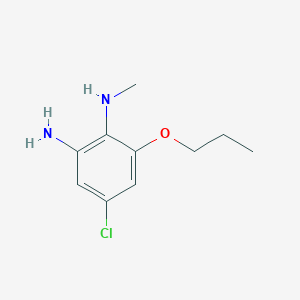
![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)
